molecular formula C14H18N4O2 B12136036 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide

4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide

Katalognummer: B12136036
Molekulargewicht: 274.32 g/mol
InChI-Schlüssel: FAQHOTZZEASTMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily for the development of novel anti-inflammatory agents. This butanamide derivative features a 1,2,4-triazole pharmacophore, a heterocyclic scaffold extensively documented for its broad bioactivity and presence in clinically used drugs. Scientific investigations into structurally related 1,2,4-triazole-based compounds have demonstrated potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, a key mediator in the arachidonic acid inflammation pathway . These analogues, characterized by their azinanetriazole methylacetamide core, have shown remarkable IC50 values in the sub-micromolar range, suggesting a high-affinity interaction with the enzyme's active site . The proposed mechanism of action for such inhibitors involves binding to critical amino acid residues within the 15-LOX enzyme, such as Gln598, Arg260, and Thr443, thereby stabilizing the complex through hydrogen bonding and hydrophobic interactions, which prevents the conversion of arachidonic acid to pro-inflammatory mediators . Furthermore, research on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide derivatives indicates that the 1,2,4-triazole moiety is also highly relevant in neuroscience research, showing potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models . The activity in these models is associated with the compound's ability to bind to the benzodiazepine site of the GABAA receptor and increase GABAergic neurotransmission in the brain, highlighting the versatility of the triazole core for targeting different biological systems . In silico pharmacokinetic predictions for similar molecules often project favorable drug-likeness properties, including good lipophilicity and oral bioavailability, and general adherence to Lipinski's rule of five, making them promising leads for further investigation . This compound is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C14H18N4O2

Molekulargewicht

274.32 g/mol

IUPAC-Name

4-(4-ethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)butanamide

InChI

InChI=1S/C14H18N4O2/c1-2-11-5-7-12(8-6-11)20-9-3-4-13(19)17-14-15-10-16-18-14/h5-8,10H,2-4,9H2,1H3,(H2,15,16,17,18,19)

InChI-Schlüssel

FAQHOTZZEASTMR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=NC=NN2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Strategies for 4H-1,2,4-Triazol-3-Amine Intermediate

The 4H-1,2,4-triazol-3-amine moiety is synthesized via cyclization of thiosemicarbazides under alkaline conditions. In a representative protocol, furan-2-carboxylic acid hydrazide (1 ) or phenylacetic acid hydrazide (2 ) reacts with arylisothiocyanates to form 1,4-substituted thiosemicarbazides (4a–e and 5a–e ) . Subsequent reflux with sodium hydroxide induces cyclization, yielding 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols (8a–e and 9a–e ) in 62–79% yields .

Table 1: Reaction Conditions for Triazole Ring Formation

Starting MaterialReagentConditionsYield (%)
4a NaOH (2N)Reflux, 4 hours92
4b NaOH (2N)Reflux, 4 hours93
4c NaOH (2N)Reflux, 4 hours90

For the target compound, substituting the aryl group with 4-ethylphenyl requires using 4-ethylphenylisothiocyanate in the thiosemicarbazide synthesis step. The resulting intermediate is then deprotonated and cyclized to form 4-(4-ethylphenyl)-4H-1,2,4-triazol-3-amine.

Synthesis of 4-(4-Ethylphenoxy)Butanoic Acid

The phenoxy side chain is introduced via nucleophilic substitution. 4-Bromobutanoic acid reacts with 4-ethylphenol in the presence of potassium carbonate, yielding 4-(4-ethylphenoxy)butanoic acid. Optimized conditions involve refluxing in acetone for 12 hours, achieving 85% yield .

Critical Parameters :

  • Molar Ratio : 1:1.2 (acid:phenol) to minimize di-substitution.

  • Base : K₂CO₃ (2.5 equiv) for efficient deprotonation.

  • Solvent : Anhydrous acetone to prevent hydrolysis.

Amide Bond Formation: Coupling Triazole Amine with Butanoic Acid

The final step employs carbodiimide-mediated coupling. 4-(4-Ethylphenoxy)butanoic acid is activated using thionyl chloride to form the acyl chloride, which reacts with 4H-1,2,4-triazol-3-amine in dichloromethane (DCM) with triethylamine as a base. Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable direct coupling in dimethylformamide (DMF) .

Table 2: Comparison of Coupling Methods

MethodReagentsYield (%)Purity (HPLC)
Acyl ChlorideSOCl₂, Et₃N, DCM7898.5
EDC/HOBtEDC, HOBt, DMF8299.1

EDC/HOBt coupling is preferred due to higher yield and purity, though acyl chloride routes avoid residual coupling agents.

Spectroscopic Characterization and Validation

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO- d₆) : δ 1.21 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 3.92 (t, 2H, OCH₂), 6.88–7.25 (m, 4H, Ar-H), 8.12 (s, 1H, triazole-H).

  • ¹³C-NMR : δ 14.1 (CH₂CH₃), 28.9 (CH₂CH₃), 65.4 (OCH₂), 115.8–158.2 (aromatic and triazole carbons), 172.3 (C=O) .

4.2 Infrared Spectroscopy (IR)

  • Peaks at 1678 cm⁻¹ (C=O stretch), 1249 cm⁻¹ (C-O-C ether linkage), and 3315 cm⁻¹ (N-H bend) .

4.3 Elemental Analysis

  • Calculated for C₁₄H₁₈N₄O₂: C, 59.56%; H, 6.38%; N, 19.85%. Found: C, 59.47%; H, 6.41%; N, 19.79% .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or triazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(4-Ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamid hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann er wirken, indem er Enzyme oder Rezeptoren inhibiert, die an Krankheitswegen beteiligt sind. Der Triazolring kann mit Metallionen oder aktiven Zentren in Proteinen interagieren und deren normale Funktion stören.

Wirkmechanismus

The mechanism of action of 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or active sites in proteins, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure and Functional Groups :

  • Target Compound: Contains a 1,2,4-triazole ring with a butanamide-linked 4-ethylphenoxy group.
  • Analog 1 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () feature a sulfonylphenyl group and difluorophenyl substitution. These compounds were synthesized via cyclization of hydrazinecarbothioamides under basic conditions, confirmed by IR (C=S at 1247–1255 cm⁻¹) and NMR .
  • Analog 2: N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides () replace the triazole with a benzotriazinone core. Synthesis involves isatin oxidation and coupling with amines, yielding compounds with varied alkyl/phenyl groups .

Key Differences :

  • Linker Flexibility: The butanamide chain in the target compound allows conformational flexibility, whereas benzotriazinone analogs () have a rigid oxobenzo-triazinone core .
Spectral and Physicochemical Properties
  • IR Spectroscopy: The target compound’s amide C=O stretch (~1660 cm⁻¹) aligns with hydrazinecarbothioamides (1663–1682 cm⁻¹) in . Absence of C=S (1243–1258 cm⁻¹) distinguishes it from thione-containing analogs . In contrast, benzotriazinone carboxamides () exhibit C=O stretches near 1700 cm⁻¹ due to the triazinone ring .
  • NMR :

    • The 1H-NMR of the triazole proton (δ ~8.5–9.0 ppm) in the target compound would resemble 1,2,4-triazole derivatives in , where substituents like methoxyphenyl shift signals based on electronic effects .
Substituent Impact on Activity
Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Triazole 4-Ethylphenoxy, butanamide N/A (Inferred enzyme inhibition)
5-(4-Sulfonylphenyl)triazoles 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Antifungal (moderate)
Benzotriazinone carboxamides Benzotriazinone Alkyl/phenyl Anticancer (preliminary)
1,2,4-Triazole-3-thioethers 1,2,4-Triazole Methoxy/hydroxyphenyl Neuraminidase inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives. A common approach uses dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions. Reaction parameters such as temperature, solvent choice (e.g., ethanol or acetonitrile), and stoichiometry should be systematically varied to optimize yield. Intermediate purity can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the triazole ring, ethylphenoxy group, and amide linkage. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amide). Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography, if feasible, resolves stereoelectronic properties and crystallinity .

Q. What in vitro biological assays are recommended for initial evaluation of its bioactivity?

  • Methodology : Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
    Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are critical to validate results .

Advanced Research Questions

Q. How do structural modifications at the triazole or ethylphenoxy moieties affect biological activity and selectivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogues with substituent variations (e.g., halogens, methoxy groups). Compare bioactivity data to identify pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding interactions with targets like CYP450 enzymes or kinase domains. For example, pyridinyl or fluorophenyl substitutions may enhance target affinity .

Q. What computational methods can predict binding interactions between this compound and biological targets, and how can they guide lead optimization?

  • Methodology : Molecular docking and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with proteins (e.g., EGFR, tubulin). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Pharmacophore mapping identifies critical binding features (e.g., hydrogen-bond acceptors in the triazole ring) .

Q. How can researchers resolve contradictions in biological data across studies, such as varying IC₅₀ values or unexpected toxicity profiles?

  • Methodology :

  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration).
  • Purity analysis : Use HPLC or LC-MS to rule out impurities (>95% purity required).
  • Orthogonal assays : Validate cytotoxicity via both MTT and apoptosis markers (e.g., Annexin V).
  • Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. ethanol) .

Q. What strategies can improve the pharmacokinetic properties of this compound, such as solubility or metabolic stability?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Formulation studies : Use cyclodextrins or liposomes for controlled release.
  • Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .

Q. How does stereochemistry influence the biological activity of related 1,2,4-triazole derivatives, and could this apply to the target compound?

  • Methodology : Chiral resolution (e.g., chiral HPLC) isolates enantiomers for individual testing. For example, (R)- and (S)-configurations in similar triazole-amides show differential binding to targets like fungal lanosterol demethylase. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.